Cas no 696-41-3 (3-Iodobenzaldehyde)

3-Iodobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₇H₅IO. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki and Sonogashira couplings, due to the reactivity of the iodine substituent. The aldehyde group provides a functional handle for further derivatization, making it valuable in pharmaceuticals, agrochemicals, and material science applications. Its high purity and stability under standard conditions ensure reliable performance in synthetic workflows. The compound’s distinct reactivity profile and compatibility with various reaction conditions make it a preferred choice for constructing complex molecular architectures. Proper handling and storage are recommended to maintain its integrity.
3-Iodobenzaldehyde structure
3-Iodobenzaldehyde structure
Product Name:3-Iodobenzaldehyde
CAS No:696-41-3
MF:C7H5IO
MW:232.018474340439
MDL:MFCD00039573
CID:39588
PubChem ID:252610
Update Time:2025-06-26

3-Iodobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Iodobenzaldehyde
    • 1-Formyl-3-iodobenzene
    • 3-iodanylbenzaldehyde
    • 3-iodbenzaldehyd
    • 3-Iodo-benzaldehyde
    • 3-Jod-benzaldehyd
    • Benzaldehyde,3-iodo
    • meta-iodobenzaldehyde
    • m-iodobenzaldehyde
    • m-iodobenzoaldehyde
    • Benzaldehyde,m-iodo- (6CI,7CI,8CI)
    • NSC 74694
    • Benzaldehyde, 3-iodo-
    • NSC74694
    • 3-iodo benzaldehyde
    • PubChem3917
    • EBD8687
    • RZODAQZAFOBFLS-UHFFFAOYSA-N
    • SBB064701
    • BBL036181
    • WT1395
    • STK788481
    • AM20041027
    • PS-6040
    • SY011761
    • Z57887683
    • m-Jodbenzaldehyd
    • FT-0615893
    • AKOS000478333
    • SCHEMBL97069
    • EN300-112542
    • 696-41-3
    • 3-Iodobenzaldehyde, 97%
    • CS-W007699
    • I0611
    • A836581
    • J-512697
    • MFCD00039573
    • DTXSID80291292
    • NSC-74694
    • DB-055311
    • AG-205/15424835
    • FI70244
    • DTXCID30242436
    • 626-706-4
    • MDL: MFCD00039573
    • Inchi: 1S/C7H5IO/c8-7-3-1-2-6(4-7)5-9/h1-5H
    • InChI Key: RZODAQZAFOBFLS-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC(C=O)=C1
    • BRN: 1854653

Computed Properties

  • Exact Mass: 231.93900
  • Monoisotopic Mass: 231.939
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.8576 (estimate)
  • Melting Point: 56.0 to 61.0 deg-C
  • Boiling Point: 125°C/13mmHg(lit.)
  • Flash Point: 124-125℃/13mm
  • Refractive Index: 1.668
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 17.07000
  • LogP: 2.10370
  • Sensitiveness: Air & Light Sensitive
  • Solubility: Not determined

3-Iodobenzaldehyde Security Information

3-Iodobenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

3-Iodobenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I135884-1g
3-Iodobenzaldehyde
696-41-3 ≥95.0%(GC)
1g
¥44.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I135884-25g
3-Iodobenzaldehyde
696-41-3 ≥95.0%(GC)
25g
¥616.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I135884-5g
3-Iodobenzaldehyde
696-41-3 ≥95.0%(GC)
5g
¥146.90 2023-09-02
Chemenu
CM238240-25g
3-Iodobenzaldehyde
696-41-3 95+%
25g
$140 2021-06-16
Alichem
A014000105-250mg
3-Iodobenzaldehyde
696-41-3 97%
250mg
$504.00 2023-09-01
Alichem
A014000105-500mg
3-Iodobenzaldehyde
696-41-3 97%
500mg
$847.60 2023-09-01
Alichem
A014000105-1g
3-Iodobenzaldehyde
696-41-3 97%
1g
$1534.70 2023-09-01
AstaTech
52671-5/G
3-IODOBENZALDEHYDE
696-41-3 95%
5g
$38 2023-09-17
AstaTech
52671-25/G
3-IODOBENZALDEHYDE
696-41-3 95%
25g
$135 2023-09-17
AstaTech
52671-100/G
3-IODOBENZALDEHYDE
696-41-3 95%
100g
$420 2023-09-17

3-Iodobenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:696-41-3)3-Iodobenzaldehyde
Order Number:A836581
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:37
Price ($):193.0
Email:sales@amadischem.com

3-Iodobenzaldehyde Related Literature

Additional information on 3-Iodobenzaldehyde

3-Iodobenzaldehyde (CAS No. 696-41-3): A Versatile Building Block in Organic Synthesis and Medicinal Chemistry

3-Iodobenzaldehyde (CAS No. 696-41-3) is a valuable aromatic aldehyde that has gained significant attention in the fields of organic synthesis and medicinal chemistry due to its unique reactivity and versatility. This compound, also known as iodobenzaldehyde or 3-iodobenzaldehyde, is characterized by its iodine substituent at the para position of the benzene ring, which imparts distinct chemical properties and reactivity patterns.

The iodine substituent in 3-Iodobenzaldehyde makes it an excellent starting material for a wide range of synthetic transformations. The iodine atom can be readily converted into various functional groups through well-established methodologies such as nucleophilic substitution, cross-coupling reactions, and organometallic reactions. These transformations enable the synthesis of complex molecules with diverse functionalities, making 3-Iodobenzaldehyde a crucial intermediate in the development of new pharmaceuticals, agrochemicals, and materials.

In recent years, significant advancements have been made in the application of 3-Iodobenzaldehyde in the synthesis of bioactive compounds. For instance, a study published in the *Journal of Medicinal Chemistry* reported the use of 3-Iodobenzaldehyde as a key intermediate in the synthesis of novel antitumor agents. The researchers utilized a palladium-catalyzed cross-coupling reaction to introduce a variety of substituents at the para position, resulting in compounds with enhanced antitumor activity against several cancer cell lines.

Beyond its applications in medicinal chemistry, 3-Iodobenzaldehyde has also found utility in the synthesis of advanced materials. A recent study published in *Advanced Materials* demonstrated the use of 3-Iodobenzaldehyde as a building block for the preparation of conjugated polymers with tunable electronic properties. The iodine substituent facilitated the formation of well-defined polymer chains with precise control over molecular weight and polydispersity, leading to materials with improved performance in organic electronics and photovoltaic devices.

The synthetic versatility of 3-Iodobenzaldehyde is further highlighted by its role in the development of ligands for metal-catalyzed reactions. A study published in *Organic Letters* reported the synthesis of a series of N-heterocyclic carbene (NHC) ligands derived from 3-Iodobenzaldehyde. These ligands exhibited high catalytic activity and selectivity in various cross-coupling reactions, including Suzuki-Miyaura coupling and Heck coupling, making them valuable tools for synthetic chemists.

In addition to its synthetic applications, 3-Iodobenzaldehyde has been investigated for its potential biological activities. Research published in *Bioorganic & Medicinal Chemistry* explored the antimicrobial properties of derivatives synthesized from 3-Iodobenzaldehyde. The study found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for the development of new antibiotics.

The environmental impact and safety profile of 3-Iodobenzaldehyde have also been studied to ensure its responsible use in industrial and academic settings. A comprehensive review published in *Green Chemistry* evaluated the environmental fate and toxicity of various iodinated aromatic compounds, including 3-Iodobenzaldehyde. The study concluded that while these compounds can be safely used under controlled conditions, proper waste management and disposal practices are essential to minimize environmental impact.

In conclusion, 3-Iodobenzaldehyde (CAS No. 696-41-3) is a versatile compound with wide-ranging applications in organic synthesis, medicinal chemistry, materials science, and environmental chemistry. Its unique chemical properties and reactivity make it an indispensable building block for the development of novel molecules with diverse functionalities and biological activities. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in the scientific community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:696-41-3)3-Iodobenzaldehyde
A836581
Purity:99%
Quantity:100g
Price ($):193.0
Email